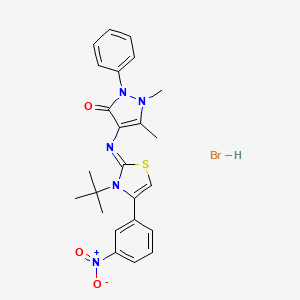![molecular formula C16H14O6 B2993137 Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 288154-70-1](/img/structure/B2993137.png)
Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate is a useful research compound. Its molecular formula is C16H14O6 and its molecular weight is 302.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A notable study by Panday, Ali, and Choudhury (2020) presented a Cs2CO3-mediated rapid room-temperature synthesis method for 3-amino-2-aroyl benzofuran derivatives, highlighting a one-pot C–C and C–O bond-forming strategy. This method was applied to gram-scale synthesis, further exploring copper-catalyzed N-arylation reactions for developing mono- or bi-N-aryl derivatives of aminobenzofurans at ambient temperature (Panday, Ali, & Choudhury, 2020).
- Microwave-assisted Synthesis : Ashok, Sudershan, and Khalilullah (2012) reported the solvent-free microwave-assisted synthesis of benzofuran derivatives, showcasing the efficiency of the Claisen–Schmidt reaction under microwave irradiation for synthesizing a series of benzofuran compounds with potential antibacterial activity (Ashok, Sudershan, & Khalilullah, 2012).
Material Science and Organic Synthesis
- Polyimide Synthesis : Banihashemi and Abdolmaleki (2004) introduced benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) as a novel monomer for synthesizing a series of new polyimides, highlighting their high thermal stability and solubility in organic solvents, which underscores the potential of benzofuran derivatives in advanced material science applications (Banihashemi & Abdolmaleki, 2004).
- Metal-Organic Frameworks (MOFs) : Liu et al. (2011) explored the effect of methyl functionalization on microporous metal‐organic frameworks' (MMOFs) capacity and binding energy for carbon dioxide adsorption. This study presents insights into how the structural modifications in benzofuran derivatives can influence the adsorption properties of MMOFs, contributing to environmental sustainability efforts (Liu et al., 2011).
Sensing and Detection
- Fluorescent Sensing : Wang et al. (2017) developed a metal organic material using a pentacarboxylate ligand derived from benzofuran, demonstrating its application as a fluorescent sensor for the highly sensitive detection of nitroaromatics and Fe3+. This showcases the potential of benzofuran derivatives in developing sensitive materials for environmental monitoring and safety applications (Wang et al., 2017).
Eigenschaften
IUPAC Name |
dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYQYNYQCHBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2993062.png)



![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)
![Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2993069.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)


